

# Z-Gly-Pro-AMC Assay with Cell Lysates: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Z-Gly-Pro-AMC	
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### Introduction

The **Z-Gly-Pro-AMC** assay is a sensitive and widely used fluorometric method for measuring the activity of post-proline cleaving peptidases. This assay utilizes the synthetic peptide substrate Z-Gly-Pro-7-amido-4-methylcoumarin (**Z-Gly-Pro-AMC**). Enzymatic cleavage of this substrate at the C-terminal side of the proline residue releases the highly fluorescent molecule 7-amido-4-methylcoumarin (AMC). The rate of AMC liberation, measured by an increase in fluorescence, is directly proportional to the enzymatic activity in the sample.

In the context of cell lysates, this assay is particularly valuable for studying the activity of two primary enzymes: Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). Both FAP and PREP are serine proteases implicated in a variety of physiological and pathological processes, including cancer progression, fibrosis, and neurological disorders. Understanding their activity in cellular models is crucial for basic research and the development of targeted therapeutics.

This document provides detailed application notes and protocols for performing the **Z-Gly-Pro-AMC** assay with cell lysates, including methods for differentiating between FAP and PREP activity, presenting quantitative data, and visualizing relevant signaling pathways and experimental workflows.



## **Principle of the Assay**

The core principle of the **Z-Gly-Pro-AMC** assay is the enzymatic hydrolysis of a fluorogenic substrate. In its intact form, **Z-Gly-Pro-AMC** is non-fluorescent. Upon cleavage by a post-proline cleaving enzyme present in the cell lysate, the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC), is released. The fluorescence of free AMC is detected at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. The rate of the increase in fluorescence intensity over time is a direct measure of the enzyme's activity.

## **Data Presentation**

Quantitative data from the **Z-Gly-Pro-AMC** assay should be meticulously organized to allow for clear interpretation and comparison between different experimental conditions. The following tables provide examples of how to structure such data.

Table 1: Specific Activity of FAP and PREP in Various Cancer Cell Lysates

Cell Line	Total Z-Gly-Pro- AMC Cleavage Activity (RFU/min/ µg protein)	FAP-specific Activity (RFU/min/ µg protein)	PREP-specific Activity (RFU/min/ µg protein)
U87 (Glioblastoma)	150.5 ± 12.3	125.2 ± 10.1	25.3 ± 2.2
NCI-H2228 (NSCLC)	85.2 ± 7.9	70.1 ± 6.5	15.1 ± 1.4
SK-MEL-24 (Melanoma)	110.8 ± 9.5	95.7 ± 8.3	15.1 ± 1.2
PC3 (Prostate Cancer)	20.1 ± 2.5	5.6 ± 0.8	14.5 ± 1.7
HCT116 (Colorectal Carcinoma)	65.7 ± 5.8	50.4 ± 4.9	15.3 ± 1.9
NCI-H226 (Lung Squamous Cell Carcinoma)	92.4 ± 8.1	78.9 ± 7.2	13.5 ± 1.3



Data are presented as mean  $\pm$  standard deviation from three independent experiments. FAP and PREP specific activities are determined using selective inhibitors.

Table 2: Inhibition of FAP and PREP Activity by Specific Inhibitors in U87 Cell Lysates

Inhibitor	Concentration (nM)	FAP Activity (% of Control)	PREP Activity (% of Control)
FAP Inhibitor (e.g., Talabostat)	1	85.2 ± 5.1	98.1 ± 3.2
10	45.7 ± 3.9	95.6 ± 2.8	
100	5.1 ± 0.8	92.3 ± 4.1	
PREP Inhibitor (e.g., S17092)	10	97.4 ± 4.5	75.3 ± 6.2
100	95.8 ± 3.7	30.1 ± 2.9	
1000	93.2 ± 4.8	8.7 ± 1.1	_

Data are presented as mean  $\pm$  standard deviation. Control activity (100%) is the enzyme activity in the absence of any inhibitor.

# Experimental Protocols Protocol 1: Preparation of Cell Lysates

- Cell Culture: Culture cells to 80-90% confluency in the appropriate growth medium.
- Cell Harvesting:
  - For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Add an appropriate volume of ice-cold Lysis Buffer and scrape the cells.
  - For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C),
     wash once with ice-cold PBS, and resuspend the cell pellet in Lysis Buffer.



- Lysis Buffer Composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and a
  protease inhibitor cocktail (excluding serine protease inhibitors that might interfere with
  FAP/PREP activity).
- Lysis: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
- Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.
- Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.
- Storage: Use the lysate immediately for the activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

### Protocol 2: Z-Gly-Pro-AMC Enzyme Activity Assay

- Reagent Preparation:
  - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mg/mL BSA.
  - Z-Gly-Pro-AMC Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO.
     Store in aliquots at -20°C, protected from light.
  - Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 μM) in Assay Buffer immediately before use.
  - AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4methylcoumarin in DMSO for generating a standard curve.
  - (Optional) Inhibitor Stock Solutions: Prepare stock solutions of specific FAP and PREP inhibitors in DMSO.
- Assay Procedure:



- Plate Setup: Use a black, flat-bottom 96-well plate for fluorescence measurements.
- $\circ$  Enzyme Addition: Add a specific amount of cell lysate (e.g., 10-50  $\mu$ g of total protein) to each well. Adjust the volume with Assay Buffer to a final volume of 50  $\mu$ L.
- Blank/Control Wells:
  - Substrate Blank: 50 μL of Assay Buffer without cell lysate.
  - Lysate Blank: 50 μL of cell lysate without the substrate (to account for background fluorescence of the lysate).
- (Optional) Inhibitor Wells: Pre-incubate the cell lysate with the desired concentration of a specific FAP or PREP inhibitor for 15-30 minutes at 37°C before adding the substrate.
- $\circ$  Reaction Initiation: To start the reaction, add 50  $\mu$ L of the working substrate solution to each well. The final volume in each well will be 100  $\mu$ L.
- Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

#### Data Analysis:

- Subtract the fluorescence of the appropriate blank wells from the sample readings.
- Determine the initial reaction velocity (V<sub>0</sub>) from the linear portion of the fluorescence versus time plot (RFU/min).
- Normalize the activity to the amount of protein in each well to obtain the specific activity (RFU/min/µg protein).
- (Optional) Use an AMC standard curve to convert the fluorescence units to the amount of product formed (pmol/min/µg protein).

## **Protocol 3: Differentiating FAP and PREP Activity**



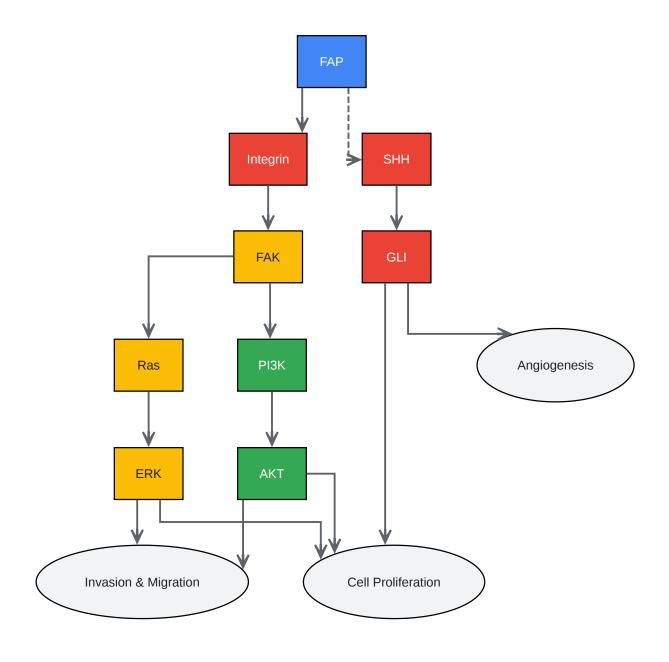
Since **Z-Gly-Pro-AMC** is a substrate for both FAP and PREP, their individual contributions to the total activity in a cell lysate must be determined using specific inhibitors.

- Perform three sets of parallel experiments:
  - Total Activity: Measure the Z-Gly-Pro-AMC cleavage activity in the cell lysate without any inhibitors.
  - PREP Activity: Measure the activity in the presence of a potent and selective FAP inhibitor (e.g., Talabostat). The remaining activity will be attributable to PREP.
  - FAP Activity: Measure the activity in the presence of a potent and selective PREP inhibitor (e.g., S17092). The remaining activity will be attributable to FAP.
- Calculate specific activities:
  - FAP-specific activity = Total activity Activity in the presence of the FAP inhibitor.
  - PREP-specific activity = Total activity Activity in the presence of the PREP inhibitor.

# Visualizations Signaling Pathways

Fibroblast Activation Protein (FAP) is known to influence several signaling pathways that are critical in the tumor microenvironment, promoting cancer cell proliferation, invasion, and angiogenesis.[1][2] Key downstream targets of FAP signaling include the PI3K/AKT, RAS/ERK, and SHH/GLI pathways.[2]



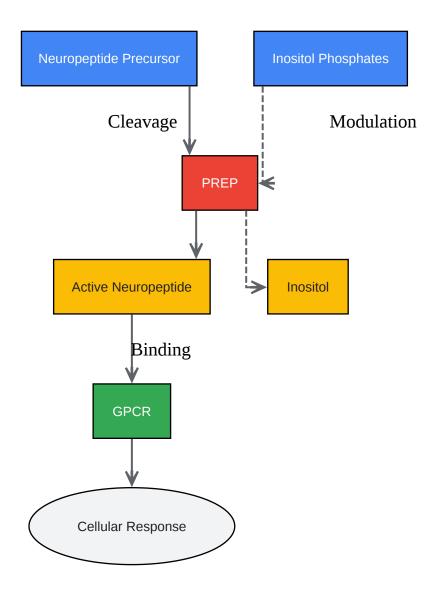


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Caption: FAP-mediated signaling pathways in the tumor microenvironment.

Prolyl Endopeptidase (PREP) is primarily involved in the maturation and degradation of neuropeptides and peptide hormones, thereby modulating various physiological processes.[3] It is also implicated in the inositol signaling pathway.[4]





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Caption: Role of PREP in neuropeptide processing and inositol signaling.

## **Experimental Workflow**

The following diagram illustrates the overall workflow for conducting the **Z-Gly-Pro-AMC** assay with cell lysates.





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Caption: Experimental workflow for the **Z-Gly-Pro-AMC** assay with cell lysates.

### Conclusion

The **Z-Gly-Pro-AMC** assay is a powerful tool for quantifying the activity of post-proline cleaving enzymes like FAP and PREP in cell lysates. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data. The ability to differentiate between FAP and PREP activity using specific inhibitors is critical for accurately interpreting results and understanding the specific roles of these enzymes in cellular processes. The provided templates for data presentation and visualizations of signaling pathways and workflows offer a comprehensive framework for reporting and interpreting the findings from this assay, making it an invaluable technique for both fundamental research and drug discovery.

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